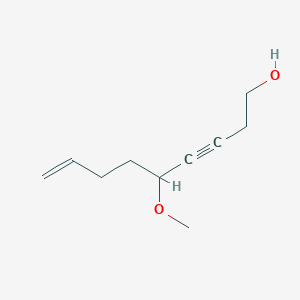
5-Methoxynon-8-EN-3-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxynon-8-EN-3-YN-1-OL is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a methoxy group, an alkyne, and an alkene within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxynon-8-EN-3-YN-1-OL typically involves the use of alkyne and alkene precursors. One common method is the Sonogashira coupling reaction, which involves the coupling of an alkyne with an alkene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product separation further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxynon-8-EN-3-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxynon-8-EN-3-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxynon-8-EN-3-YN-1-OL depends on its interaction with molecular targets. The presence of the methoxy group, alkyne, and alkene allows it to participate in various biochemical pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: Similar in having a methoxy group but differs in the presence of an indole ring.
Non-8-EN-3-YN-1-OL: Lacks the methoxy group but has similar alkyne and alkene functionalities.
Uniqueness
5-Methoxynon-8-EN-3-YN-1-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both alkyne and alkene groups along with a methoxy group makes it a versatile compound for various applications.
Properties
CAS No. |
823792-18-3 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
5-methoxynon-8-en-3-yn-1-ol |
InChI |
InChI=1S/C10H16O2/c1-3-4-7-10(12-2)8-5-6-9-11/h3,10-11H,1,4,6-7,9H2,2H3 |
InChI Key |
VOGRTHDHNJRICL-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC=C)C#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
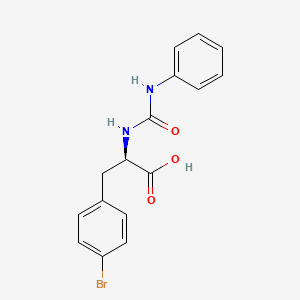
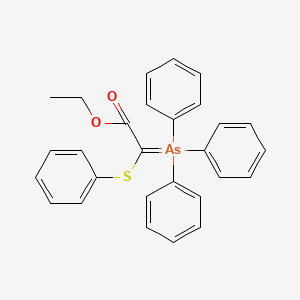

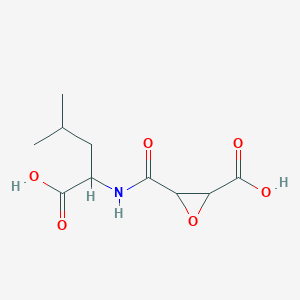
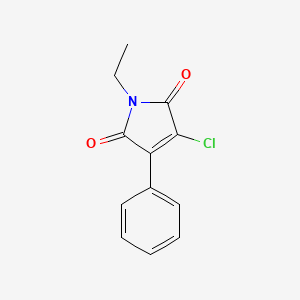
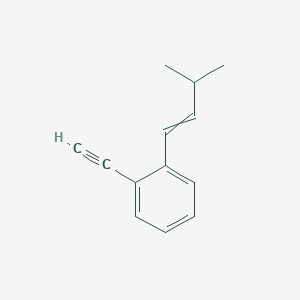
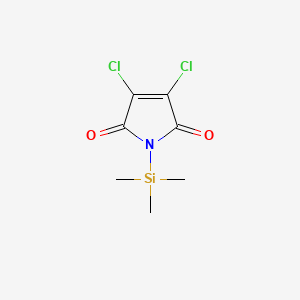
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-](/img/structure/B14222098.png)
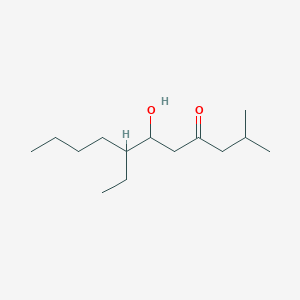
![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
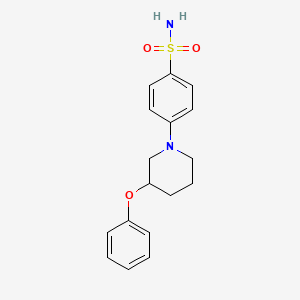
![4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14222123.png)
![1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14222130.png)
